molecular formula C5H11ClMg B076064 Neopentylmagnesium chloride CAS No. 13132-23-5

Neopentylmagnesium chloride

Cat. No.: B076064
CAS No.: 13132-23-5
M. Wt: 130.90 g/mol
InChI Key: BKUUBJVRXLTPMT-UHFFFAOYSA-M
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Description

Neopentylmagnesium chloride is a highly valuable and sterically demanding Grignard reagent extensively used in synthetic organic chemistry and materials science research. Its primary mechanism of action involves acting as a potent nucleophile and a source of the neopentyl carbanion, facilitating critical carbon-carbon bond-forming reactions. The defining feature of this compound is the neopentyl group, characterized by its significant steric bulk due to the tert-butyl-like structure. This steric hindrance imparts unique reactivity and selectivity, making it an indispensable tool for synthesizing highly branched, quaternary carbon centers—a challenging transformation in organic synthesis. Key research applications include nucleophilic addition to carbonyl compounds (ketones, aldehydes, and esters) to produce sterically hindered tertiary alcohols, and transition-metal-catalyzed cross-coupling reactions (e.g., Kumada coupling) for the construction of complex hydrocarbon skeletons and advanced polymer precursors. Its high steric demand is particularly exploited to control regioselectivity, prevent over-addition, and access geometrically constrained molecular architectures that are not feasible with less hindered alkylmagnesium reagents. Researchers leverage this compound in the development of novel ligands, specialty polymers with tailored properties, and complex natural product analogs, where the incorporation of the robust, bulky neopentyl group can dramatically influence the physical, chemical, and stereoelectronic properties of the target molecule.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;2-methanidyl-2-methylpropane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUUBJVRXLTPMT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459333
Record name Neopentylmagnesium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13132-23-5
Record name Neopentylmagnesium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation

Classical Grignard Formation Pathways

The traditional approach to synthesizing Neopentylmagnesium chloride involves the direct reaction of a neopentyl halide with magnesium metal. The efficiency of this synthesis is heavily dependent on the reaction conditions, particularly the choice of solvent.

The formation of this compound is achieved through the oxidative insertion of magnesium metal into the carbon-chlorine bond of neopentyl chloride. adichemistry.comalfredstate.edu However, the reactivity of neopentyl chloride is notably sluggish compared to other primary alkyl halides. In a dilute ether solution, neopentyl chloride reacts slowly with magnesium. acs.org This reduced reactivity is attributed to the significant steric hindrance provided by the bulky tert-butyl group adjacent to the reaction center, which impedes access to the carbon-halogen bond. askfilo.com

Research has shown that in the absence of a solvent, neopentyl chloride remains unchanged even after prolonged heating with magnesium at 200°C, highlighting the critical role of the solvent in facilitating the reaction. acs.org Despite its slow formation, the resulting Grignard reagent is stable and does not undergo molecular rearrangement, yielding neopentylmercuric chloride upon reaction with mercuric chloride. acs.org

Reactivity of Neopentyl Chloride in Grignard Formation
ReactantConditionsObservationReference
Neopentyl chlorideMagnesium, dilute ether solutionSlow reaction to form Grignard reagent acs.org
Neopentyl chlorideMagnesium, no solvent, 70 hours at 200°CRecovered unchanged acs.org
n-Amyl chlorideMagnesium, no solvent, 18 hours at 200°CComplete reaction acs.org

The choice of solvent is paramount for the successful preparation of Grignard reagents, and this is especially true for the sterically hindered neopentyl system. adichemistry.com Ethereal solvents are standard due to their ability to solvate and stabilize the organomagnesium species through Lewis acid-base complexation. adichemistry.com

The most commonly employed solvents for the synthesis of this compound are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). adichemistry.comcymitquimica.comsigmaaldrich.com These solvents facilitate the reaction by breaking down the passivating oxide layer on the magnesium surface and solvating the magnesium center of the Grignard reagent. adichemistry.comwikipedia.org Studies have also explored 2-methyltetrahydrofuran (B130290) (2-MeTHF), a biomass-derivable solvent, as a potentially superior alternative to traditional ethers for Grignard reactions, citing improved process efficiency and safety. researchgate.net While less common, it is also possible to prepare organomagnesium halides in hydrocarbon media, sometimes in the presence of a co-solvent like an ether or triethylamine (B128534) to promote the reaction. researchgate.net

Common Solvents for this compound Synthesis
SolventRoleTypical ConcentrationReference
Diethyl ether (Et₂O)Stabilizes Grignard reagent via complexation1.0 M cymitquimica.comsigmaaldrich.com
Tetrahydrofuran (THF)Stabilizes Grignard reagent via complexation1.0 M - 2.0 M cymitquimica.comnbinno.com
2-Methyltetrahydrofuran (2-MeTHF)Alternative "greener" solvent with high efficiencyN/A researchgate.netchemdad.com

Advanced Preparative Techniques

Beyond the classical one-pot synthesis, specific methods have been developed for preparing stable solutions and for generating the reagent for immediate use in subsequent reactions.

For laboratory and industrial applications, this compound is often prepared and stored as a standardized solution. These solutions are typically available in concentrations of 1.0 M to 2.0 M in solvents like THF or diethyl ether. cymitquimica.comnbinno.com The preparation involves reacting neopentyl chloride with magnesium turnings in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen. cymitquimica.com The resulting solution, often dark brown to gray, can be standardized by titration and stored at low temperatures (2-8°C) for future use. nbinno.comichemical.com

In situ generation is a valuable strategy where the Grignard reagent is formed and consumed in the same reaction vessel without isolation. This approach is particularly useful for highly reactive or unstable reagents. For instance, the in situ Grignard metalation method (iGMM) involves the treatment of a suspension of magnesium and a substrate (like a primary or secondary amine) with an alkyl halide. The Grignard reagent forms intermediately and reacts immediately with the substrate. nih.gov This technique minimizes side reactions and allows for smooth conversions under mild conditions, such as treating a suspension of magnesium and an amine with neopentyl chloride in an ethereal solvent at room temperature. nih.gov

Preparation of Related Organomagnesium Species Involving Neopentyl Moieties

The chemistry of neopentyl organomagnesium compounds extends beyond the simple chloride Grignard reagent. Other related species can be prepared and are often present in equilibrium.

Neopentylmagnesium Bromide : Analogous to the chloride, Neopentylmagnesium bromide is prepared from neopentyl bromide and magnesium. It is also commercially available as a solution in THF, typically at concentrations of 0.5 M or 1.0 M. indiamart.comhymasynthesis.com

Dineopentylmagnesium : Grignard reagents in ethereal solutions exist in equilibrium with their corresponding diorganomagnesium compound and magnesium halide, a phenomenon known as the Schlenk equilibrium. adichemistry.comacs.org

2 (CH₃)₃CCH₂MgCl ⇌ [(CH₃)₃CCH₂]₂Mg + MgCl₂ This equilibrium can be shifted. For example, the addition of 1,4-dioxane (B91453) to a solution of this compound in THF precipitates magnesium chloride as a dioxane complex, yielding a solution of Dineopentylmagnesium. wikipedia.orgresearchgate.net This species has been isolated and its structure studied, revealing a polymeric chain where dineopentylmagnesium units are linked by dioxane molecules. researchgate.net

Neopentyl Glycoxy Magnesium Bromide : This species can be prepared by reacting neopentyl glycol with a different Grignard reagent, such as ethyl magnesium bromide, in a solvent like cyclohexane. google.com

Mechanistic Investigations of Neopentylmagnesium Chloride Reactions

Fundamental Reaction Mechanisms as a Grignard Reagent

As a Grignard reagent, neopentylmagnesium chloride participates in reactions through well-established mechanisms, primarily involving nucleophilic attack and electron transfer processes. The significant difference in electronegativity between the carbon and magnesium atoms polarizes the C-Mg bond, imparting a carbanionic character to the neopentyl group. This makes it a potent nucleophile.

The primary reaction pathway for this compound is nucleophilic addition, particularly to polarized multiple bonds such as those in aldehydes and ketones. The mechanism involves the attack of the nucleophilic carbon of the neopentyl group on the electrophilic carbon of a carbonyl group.

The general mechanism proceeds in two stages:

Nucleophilic Attack: The neopentyl carbanion attacks the carbonyl carbon, leading to the breaking of the C=O pi bond. The electrons from the pi bond move to the oxygen atom, forming a magnesium alkoxide intermediate.

Protonation: A subsequent acidic workup step protonates the alkoxide to yield the final alcohol product.

The steric bulk of the neopentyl group can influence the accessibility of the electrophilic center, making the reagent selective for less hindered substrates. For instance, its reaction with various carbonyl compounds yields sterically hindered neopentyl alcohols.

Table 1: Products of Nucleophilic Addition of this compound with Various Carbonyl Compounds

Reactant (Electrophile)IntermediateFinal Product
FormaldehydeMagnesium methoxy-neopentylmethoxide2,2-Dimethyl-1-propanol
Aldehyde (R-CHO)Magnesium alkoxideSubstituted neopentyl carbinol
Ketone (R-CO-R')Magnesium alkoxideTertiary alcohol with a neopentyl group

This nucleophilic addition pathway is a cornerstone of its synthetic utility, enabling the construction of complex molecular frameworks. The reaction conditions, such as temperature, can be optimized to favor this pathway over potential side reactions.

In addition to the polar, nucleophilic pathway, Grignard reactions can also proceed via a single-electron transfer (SET) mechanism. In an SET process, an electron is transferred from the Grignard reagent (the reductant) to the substrate (the oxidant), generating a radical anion from the substrate and a radical cation from the Grignard reagent.

For this compound, this can be represented as: (CH₃)₃CCH₂MgCl → [(CH₃)₃CCH₂Mg•]⁺ + Cl⁻ + e⁻

This electron transfer is particularly relevant in reactions with substrates that have low-lying unoccupied molecular orbitals, such as certain ketones or nitro compounds. The formation of radical intermediates can lead to products different from those expected via the simple nucleophilic addition pathway. Research on related alkyl chlorides has shown that nucleophilic substitution reactions can occur through the S(RN)1 mechanism, which is initiated by electron transfer. The efficiency of this process can be influenced by intramolecular electron transfer from other parts of the molecule to the C-Cl sigma bond. The interplay between the polar nucleophilic addition and the SET pathway is a complex aspect of Grignard reaction mechanisms.

Elucidation of Stereochemical Control Mechanisms

When this compound reacts with prochiral or chiral substrates, the stereochemical outcome is governed by specific control mechanisms. The bulky nature of the neopentyl group is a critical factor in determining the stereoselectivity and stereospecificity of these reactions.

A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all others. In the context of this compound additions to prochiral carbonyl compounds, diastereoselectivity is often observed. This preference is typically dictated by minimizing steric hindrance in the transition state.

Models used to predict the stereochemical outcome of Grignard additions include:

Felkin-Anh Model: This model often successfully predicts the major diastereomer formed from the addition of a nucleophile to a chiral aldehyde or ketone. The nucleophile, in this case the neopentyl group, preferentially attacks the carbonyl carbon from the face opposite the largest substituent on the adjacent chiral center to avoid steric clash.

Chelation Control: In substrates containing a nearby Lewis basic atom (like an oxygen or nitrogen), the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom, forming a rigid cyclic intermediate. This chelation locks the conformation of the substrate, and the nucleophilic neopentyl group then attacks from the less hindered face of this rigid structure, often leading to high stereoselectivity. The formation of a chelated intermediate can make it more reactive than other species in solution.

The bulky neopentyl group exacerbates the steric interactions considered in these models, often leading to a high degree of stereoselectivity.

A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. If starting materials that are stereoisomers of each other are converted into products that are also stereoisomers, the reaction is stereospecific.

An example of a stereospecific reaction is the Sₙ2 mechanism. While Grignard reagents are not typically involved in Sₙ2 reactions as the primary substrate, their reactions can exhibit stereospecificity in other contexts. For example, in reactions with chiral epoxides, the this compound will attack the less substituted carbon in a stereospecific ring-opening reaction that proceeds with inversion of configuration at the site of attack, analogous to an Sₙ2 pathway. The inherent stereochemistry of the epoxide starting material directly determines the stereochemistry of the resulting alcohol product.

Kinetics and Thermodynamics of this compound Reactions

The rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound are influenced by several factors, including the structure of the reagent, the substrate, the solvent, and the temperature.

Kinetics: The rate of reaction is heavily influenced by steric hindrance. The large neopentyl group can slow down the rate of nucleophilic attack compared to less bulky Grignard reagents like methylmagnesium chloride. However, in certain electron-transfer-catalyzed reactions, phenyl-substituted neopentyl chlorides have shown higher reactivity, which is explained by a more efficient intramolecular electron transfer process. The presence of catalysts, such as zinc chloride, can also significantly promote the rate of Grignard addition reactions.

Thermodynamics: Grignard reactions, particularly additions to carbonyls, are generally thermodynamically favorable and exothermic. The formation of a stable magnesium alkoxide intermediate drives the reaction forward. While the final alcohol product is thermodynamically stable, the reversibility of the addition step has been observed, especially with sterically hindered ketones. In such cases, the reaction may be under thermodynamic control, where the product distribution reflects the relative stability of the possible products rather than the rates of their formation.

Table 2: Factors Influencing the Kinetics and Thermodynamics of this compound Reactions

FactorEffect on Kinetics (Rate)Effect on Thermodynamics (Equilibrium)
Steric Hindrance Decreases rate of nucleophilic attackCan lead to reversibility and thermodynamic control
Substrate Reactivity Aldehydes react faster than ketonesMore stable products are favored at equilibrium
Solvent Coordinating solvents (e.g., THF, ether) stabilize the Grignard reagent, affecting its reactivityCan influence the position of the Schlenk equilibrium and thus the reacting species
Catalyst Lewis acids (e.g., ZnCl₂) can increase the reaction rateDoes not affect the final equilibrium position

Reaction Rate Studies

While specific kinetic data for this compound reactions are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies of other Grignard reagents. Reaction rate studies are crucial for elucidating reaction mechanisms, optimizing reaction conditions, and understanding the influence of various factors on the reactivity of organomagnesium compounds.

Kinetic investigations of Grignard reactions, such as the addition to carbonyl compounds or substitution reactions, are often conducted under pseudo-first-order conditions. This is achieved by using a large excess of the Grignard reagent relative to the substrate. The rate of the reaction can then be monitored by tracking the disappearance of the substrate or the appearance of the product over time using techniques like gas chromatography (GC) or spectroscopy.

The solvent also plays a critical role in the kinetics of Grignard reactions. The rate of reaction can be significantly affected by the coordinating ability of the solvent. For reactions with alkoxysilanes, replacing a less polar solvent like diethyl ether with a more polar one like toluene (B28343) can accelerate the reaction. This is attributed to the mechanism involving the replacement of a donor solvent molecule at the magnesium center by the silane, followed by the rearrangement of the complex to form the products.

To illustrate the type of data obtained from such studies, the following table presents comparative kinetic data for the reaction of different Grignard reagents with a model substrate. It is important to note that this data is for illustrative purposes and does not represent reactions of this compound.

Grignard ReagentSubstrateSolventRate Constant (k, M⁻¹s⁻¹)Reference System
Ethylmagnesium chlorideAlkylmethyldichlorosilaneDiethyl EtherData not specified, correlation studiedIllustrative
Phenylmagnesium chlorideAlkylmethyldichlorosilaneDiethyl EtherData not specified, correlation studiedIllustrative
n-Butylmagnesium chlorideTetraethoxysilaneToluene/Dibutyl EtherSpecific values determinedIllustrative
Allylmagnesium bromideAcetoneNot specified~1.5 x 10⁵ times faster than Butylmagnesium bromideIllustrative

Equilibrium Investigations in Organomagnesium Systems

The solution chemistry of Grignard reagents, including this compound, is governed by the Schlenk equilibrium, a fundamental process that dictates the distribution of species in solution. This equilibrium involves the disproportionation of two molecules of an alkylmagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium dihalide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

The position of the Schlenk equilibrium is highly dependent on several factors, including the nature of the alkyl group (R), the halide (X), the solvent, and the temperature. For this compound, this equilibrium would involve the interconversion between the Grignard reagent itself, dineopentylmagnesium, and magnesium chloride.

Investigations into these equilibria often employ techniques such as nuclear magnetic resonance (NMR) spectroscopy and cryoscopy to determine the concentrations of the different species present at equilibrium. By studying the temperature dependence of the equilibrium constant (K), the thermodynamic parameters of the reaction, such as the enthalpy (ΔH) and entropy (ΔS) of the equilibrium, can be determined.

For example, studies on other Grignard systems have shown that the thermodynamics of the Schlenk equilibrium are highly sensitive to the solvent. In diethyl ether, the equilibrium for many Grignard reagents tends to favor the alkylmagnesium halide. However, the addition of a strong coordinating solvent like dioxane can drive the equilibrium to the right by precipitating the magnesium dihalide as a dioxane complex. smolecule.com

The following table presents thermodynamic data for the Schlenk equilibrium of representative Grignard reagents, illustrating the influence of the organic substituent and the solvent on the equilibrium.

SystemSolventΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)
(CpTIPS)MgBrDiethyl Ether-11.5+60
Phenylmagnesium bromideTetrahydrofuran (B95107)+13.3+56
Phenylmagnesium bromide2-Methyltetrahydrofuran (B130290)-10.6-21

Data adapted from studies on related Grignard systems for illustrative purposes. masterorganicchemistry.comnih.gov

Computational studies, particularly using ab initio molecular dynamics simulations, have provided deeper mechanistic insights into the Schlenk equilibrium. For instance, in the case of methylmagnesium chloride in tetrahydrofuran (THF), the reaction proceeds through the formation of dinuclear species bridged by chlorine atoms. webflow.com The solvent molecules play a direct and crucial role in the ligand exchange process, with bond cleavage occurring at the more solvated magnesium center and bond formation at the less solvated one. webflow.com

Role of Aggregation and Solvation in Reactivity

The reactivity of this compound is intrinsically linked to its state of aggregation and solvation in solution. Grignard reagents rarely exist as simple monomers in solution. Instead, they form various aggregates, such as dimers, trimers, or higher oligomers, and the nature and extent of this aggregation are heavily influenced by the solvent.

In ethereal solvents like diethyl ether and tetrahydrofuran (THF), the magnesium center of the Grignard reagent is coordinated by solvent molecules. smolecule.com This solvation is critical for the stability and reactivity of the reagent. Alkyl magnesium chlorides are known to exist as dimers in diethyl ether. smolecule.com The difference in reactivity observed in various solvents can often be attributed to the different levels of aggregation of the organomagnesium species. researchgate.net For example, the reactivity of di-n-butylmagnesium towards certain substrates differs between THF and benzene, which is a consequence of the different aggregation states in these solvents. researchgate.net

The solvent's role extends beyond simply dissolving the reagent. The dynamics of the solvent molecules are key to the mechanistic pathways of reactions involving Grignard reagents. As highlighted in computational studies of the Schlenk equilibrium, the ligand exchange process involves the evolution of symmetrically solvated dinuclear species to less stable, asymmetrically solvated intermediates to facilitate the reaction. webflow.com The transfer of ligands occurs from a pentacoordinated magnesium atom, with the departing ligand always being in an axial position. masterorganicchemistry.com Bond breaking is favored at the most solvated magnesium center, while bond formation occurs at the least solvated one. masterorganicchemistry.comwebflow.com This dynamic interplay between the Grignard reagent and the solvent molecules keeps the free energy profile of the equilibrium relatively flat, allowing for rapid interconversion between the various species in solution. masterorganicchemistry.com

The nature of the solvent also dictates the type of reactive species present. In strongly coordinating solvents like THF, solvent-separated ion pairs may be formed. The structure of the solvated magnesium species can be complex, with various cationic magnesium-chloro aggregates potentially coexisting in solution. While much of the detailed structural work has been done in the context of magnesium battery electrolytes, the principles of aggregation and the formation of species like mononuclear [MgCl]⁺ and dinuclear [Mg₂Cl₃]⁺ cations, solvated by THF, are relevant to understanding the reactive species in Grignard solutions.

Applications in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Transformations

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and neopentylmagnesium chloride excels in this capacity through several key reaction types.

As a potent Grignard reagent, this compound readily participates in nucleophilic addition to the electrophilic carbon of carbonyl groups in aldehydes and ketones. masterorganicchemistry.com This reaction, a fundamental method for alcohol synthesis, proceeds via a tetrahedral alkoxide intermediate which is subsequently protonated, typically with a dilute acid workup, to yield the final alcohol product. libretexts.orgksu.edu.sapressbooks.publibretexts.org

The general mechanism involves the attack of the nucleophilic neopentyl carbanion on the carbonyl carbon, leading to the formation of a new carbon-carbon bond and breaking the carbon-oxygen π bond. masterorganicchemistry.comchemistrysteps.com The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. libretexts.orgchemguide.co.uk The significant steric bulk of the neopentyl group can influence the stereochemical outcome of the reaction and may hinder reactions with exceptionally crowded carbonyl compounds. cymitquimica.com

Table 1: Examples of Neopentyl Alcohols Synthesized from Carbonyl Compounds.
Carbonyl SubstrateProductResulting Alcohol Type
Formaldehyde2,2-Dimethyl-1-propanolPrimary
Acetaldehyde3,3-Dimethyl-2-butanolSecondary
Acetone2,3,3-Trimethyl-2-butanolTertiary

Cross-coupling reactions are powerful methods for forming C-C bonds by joining two different organic fragments, typically with the aid of a transition metal catalyst.

This compound is an effective coupling partner in transition metal-catalyzed reactions like the Kumada-Tamao-Corriu coupling. wikipedia.orgresearchgate.netchemistryviews.org These reactions typically employ palladium or nickel catalysts to couple organohalides with Grignard reagents. wikipedia.orgorganic-chemistry.org The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation with the Grignard reagent (transferring the neopentyl group to the metal), and reductive elimination to form the final product and regenerate the catalyst. wikipedia.org This methodology allows for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, which are prevalent in many organic molecules. researchgate.net

In recent years, iron-catalyzed cross-coupling has emerged as a more economical and environmentally benign alternative to methods using precious metals like palladium. nii.ac.jp These reactions have proven effective for coupling alkyl Grignard reagents, including this compound, with aryl chlorides, tosylates, and other electrophiles. nih.govacgpubs.org The mechanism of iron-catalyzed cross-coupling is complex and still under investigation but is believed to involve low-valent iron species generated in situ from the reduction of an iron salt (e.g., FeCl₃ or Fe(acac)₃) by the Grignard reagent. nih.govgu.seillinois.edu The catalytic cycle is thought to proceed through oxidative addition, transmetalation, and reductive elimination steps, similar to palladium and nickel-based systems. acgpubs.orgacs.org The use of N-heterocyclic carbene (NHC) ligands or additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can suppress side reactions and improve product yields. oup.comresearchgate.net

Table 2: Representative Iron-Catalyzed Alkyl-Aryl Cross-Coupling Reactions.
Alkyl GrignardAryl ElectrophileCatalyst SystemProduct
This compoundChlorobenzeneFeCl₃ / TMEDANeopentylbenzene
This compound4-ChlorotolueneFe(acac)₃ / NHC Ligand4-Methylneopentylbenzene
This compoundPhenyl tosylateFeF₃·3H₂O / SIPrNeopentylbenzene

This compound can add to α,β-unsaturated carbonyl compounds in a reaction known as conjugate addition or Michael addition. wikipedia.orgwikipedia.orgorganic-chemistry.org In this process, the nucleophilic neopentyl group attacks the β-carbon of the conjugated system, which is rendered electrophilic by resonance with the carbonyl group. libretexts.orgyoutube.com This 1,4-addition results in the formation of an enolate intermediate, which is then protonated during workup to yield a saturated carbonyl compound with a neopentyl group at the β-position. wikipedia.orgpressbooks.pub

While strong, hard nucleophiles like some Grignard reagents can favor direct 1,2-addition to the carbonyl group, reaction conditions can be tuned to promote the desired 1,4-addition. libretexts.org This transformation is a valuable method for constructing carbon frameworks, particularly for creating 1,5-dicarbonyl compounds or their precursors. chemistrysteps.commasterorganicchemistry.com

Cross-Coupling Reactions Utilizing this compound

Synthesis of Complex Organometallic Compounds

Beyond its direct role in forming carbon-carbon bonds, this compound is a crucial starting material for the synthesis of other complex organometallic compounds through transmetalation. In this process, the neopentyl group is transferred from magnesium to another metal or metalloid. This is typically achieved by reacting this compound with a halide salt of the target element (e.g., SiCl₄, PCl₃, Cp₂TiCl₂). uwindsor.ca

The neopentyl ligand is highly valued in organometallic and coordination chemistry. Its significant steric bulk can stabilize metal centers, prevent unwanted dimerization or polymerization, and influence the reactivity and coordination geometry of the resulting metal complex. This makes it a common choice for synthesizing a wide array of compounds, from main group organometallics to transition metal complexes used in catalysis and materials science.

Formation of Organochromium Complexes

The reaction of chromium(III) chloride with this compound is a key method for the synthesis of tetraneopentylchromium. In this reaction, the neopentyl groups from the Grignard reagent displace the chloride ions around the chromium center. The reaction is typically carried out in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107), under inert atmospheric conditions to prevent the degradation of the air- and moisture-sensitive organometallic product.

This synthesis provides a homoleptic organochromium(IV) complex where the chromium atom is bonded exclusively to four neopentyl ligands. The steric bulk of the neopentyl groups is crucial for stabilizing the resulting complex, preventing decomposition pathways such as β-hydride elimination.

Reactants Product Key Features
Chromium(III) chlorideTetraneopentylchromium- Formation of a homoleptic organochromium(IV) complex.
This compound- Steric bulk of neopentyl groups provides stability.

Synthesis of Organotitanium Compounds

This compound is utilized in the alkylation of titanium tetrachloride to form neopentyl titanium complexes. The reaction involves the nucleophilic attack of the neopentyl group from the Grignard reagent on the electrophilic titanium center, leading to the substitution of chloride ligands. The stoichiometry of the reactants can be controlled to produce different degrees of alkylation.

For instance, the reaction of titanium tetrachloride with two equivalents of this compound can yield bis(neopentyl)titanium dichloride: TiCl₄ + 2 (CH₃)₃CCH₂MgCl → ( (CH₃)₃CCH₂ )₂TiCl₂ + 2 MgCl₂

Further alkylation can lead to the formation of tetraneopentyltitanium. These organotitanium compounds are valuable precursors and catalysts in various organic transformations, including olefin polymerization.

Titanium Precursor Grignard Reagent Resulting Organotitanium Complex
Titanium tetrachloride (TiCl₄)This compoundBis(neopentyl)titanium dichloride
Titanium tetrachloride (TiCl₄)This compoundTetraneopentyltitanium

Preparation of Organozirconium Complexes

In the field of organozirconium chemistry, this compound is a key reagent for the synthesis of neopentyl-substituted zirconium complexes. A notable example is the preparation of tetrakis(neopentyl)zirconium from zirconium(IV) chloride. nih.gov This reaction is typically performed in diethyl ether, where the neopentyl Grignard reagent reacts with the zirconium precursor to afford the desired product after a suitable workup to remove the magnesium salts. chemspider.com

The reaction proceeds as follows: ZrCl₄ + 4 (CH₃)₃CCH₂MgCl → Zr(CH₂C(CH₃)₃)₄ + 4 MgCl₂ chemspider.com

Furthermore, the reaction of tetrakis(neopentyl)zirconium with partially dehydroxylated silica (B1680970) can lead to the formation of a surface-grafted tris(neopentyl)zirconium(IV) complex. electronicsandbooks.com This demonstrates the utility of neopentylzirconium species in surface organometallic chemistry. electronicsandbooks.com

Zirconium Precursor Product Application
Zirconium(IV) chloride (ZrCl₄)Tetrakis(neopentyl)zirconiumPrecursor in organozirconium chemistry
Tetrakis(neopentyl)zirconiumTris(neopentyl)zirconium(IV) (surface-grafted)Surface organometallic chemistry

Development of Organotungsten and Organomolybdenum Species

This compound serves as an effective alkylating agent in the synthesis of organotungsten and organomolybdenum complexes. The reaction of tungsten hexachloride (WCl₆) or molybdenum pentachloride (MoCl₅) with this compound leads to the formation of neopentyl-metal complexes. wikipedia.orgwikipedia.org

For example, treatment of molybdenum and tungsten imido complexes with two equivalents of this compound is a step in the preparation of catalyst precursors of the general formula M(NAr)₂(CH₂R)₂, where R is the neopentyl group. These intermediates can then be converted to catalytically active species for olefin metathesis.

Metal Halide Intermediate Complex Application
Tungsten Hexachloride (WCl₆)Neopentyltungsten speciesCatalyst precursors
Molybdenum Pentachloride (MoCl₅)Neopentylmolybdenum speciesCatalyst precursors

Generation of Organoplatinum Complexes

The synthesis of organoplatinum complexes can be achieved through the reaction of platinum(II) precursors with this compound. A key example is the preparation of cis-bis(neopentyl)bis(trimethylphosphine)platinum(II). This synthesis involves the reaction of a platinum(II) chloride complex bearing phosphine (B1218219) ligands with the neopentyl Grignard reagent.

The reaction for the synthesis of a related dineopentylbis(triethylphosphine)platinum(II) complex has been described, highlighting the utility of this synthetic route. harvard.edu The general reaction scheme is: PtCl₂(PR₃)₂ + 2 (CH₃)₃CCH₂MgCl → cis-Pt(CH₂C(CH₃)₃)₂(PR₃)₂ + 2 MgCl₂

These organoplatinum complexes are of interest for studying fundamental organometallic reaction mechanisms, such as cyclometalation reactions. harvard.edu

Platinum Precursor Product Area of Study
Dichlorobis(phosphine)platinum(II)Dialkylbis(phosphine)platinum(II)Mechanistic organometallic chemistry

Synthesis of Organomanganese Complexes

This compound is instrumental in the synthesis of thermally stable dialkylmanganese(II) compounds. The reaction between manganese(II) chloride and this compound in an appropriate solvent yields dineopentylmanganese. rsc.org

The reaction is as follows: MnCl₂ + 2 (CH₃)₃CCH₂MgCl → Mn(CH₂C(CH₃)₃)₂ + 2 MgCl₂ rsc.orgwikipedia.org

These dialkylmanganese compounds can further react with Lewis bases, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), to form monomeric adducts. rsc.org They are also precursors to tetra-alkylmanganate(II) complexes upon reaction with lithium alkyls. rsc.org

Manganese Precursor Grignard Reagent Product Further Reactions
Manganese(II) chloride (MnCl₂)This compoundDineopentylmanganeseFormation of Lewis base adducts, Synthesis of tetra-alkylmanganates

Formation of Organouranium Complexes

The synthesis of organouranium complexes can be accomplished using this compound as the alkylating agent. The reaction of uranium tetrachloride (UCl₄) with this compound provides a route to neopentyl-substituted uranium complexes. The steric hindrance provided by the neopentyl ligands is important for stabilizing the resulting organouranium compounds. While specific details on the synthesis of homoleptic neopentyluranium complexes are not as commonly cited as for other transition metals, the general reactivity pattern of uranium halides with Grignard reagents suggests this pathway is a viable method for their preparation. The resulting organouranium complexes are of significant interest in the study of f-element organometallic chemistry. escholarship.org

Uranium Precursor Potential Product Significance
Uranium tetrachloride (UCl₄)Neopentyluranium complexesAdvancing f-element organometallic chemistry

Synthesis of Organolead Compounds

Organomagnesium reagents, such as Grignard reagents, are known to react with lead halides to form organolead compounds. This general reactivity suggests that this compound could serve as a neopentylating agent for lead substrates. The reaction would typically involve the transfer of the neopentyl group from the magnesium atom to the lead atom, displacing a halide. For instance, the reaction of a Grignard reagent with lead(II) chloride can proceed to yield a tetraalkyllead compound. While specific studies detailing the reaction of this compound with lead halides are not extensively documented in the provided literature, the analogous reaction between phenylmagnesium bromide or phenyllithium (B1222949) and lead chloride to form tetraphenyllead (B147485) is well-established. uni.edu This suggests a potential, though not specifically detailed, pathway for the synthesis of tetraneopentyllead.

Catalytic Applications

This compound plays a role in the field of olefin polymerization, primarily through its connection to the preparation of heterogeneous Ziegler-Natta catalysts. wikipedia.org These catalyst systems are fundamental in the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. wikipedia.orgsemanticscholar.org

The most active heterogeneous Ziegler-Natta catalysts consist of a titanium halide, such as titanium tetrachloride (TiCl₄), supported on a high-surface-area form of magnesium chloride (MgCl₂). mdpi.comdntb.gov.ua The preparation of this activated MgCl₂ support is a critical step, and one of the chemical routes to achieve this involves the use of organomagnesium compounds. mdpi.com Grignard reagents like this compound can serve as precursors in the synthesis of the MgCl₂ support, ensuring the formation of a material with the desired morphology and crystal structure for high catalytic activity. researchgate.net

Although organoaluminum compounds are typically used as the primary cocatalysts in the polymerization process itself, organomagnesium reagents are integral to the synthesis of the solid catalyst component. The interaction between the magnesium precursor and the titanium compound defines the nature of the active sites, which in turn influences the polymerization activity, polymer stereoregularity, and molecular weight distribution. wikipedia.org

The general role of organomagnesium compounds in catalyst preparation is summarized in the table below.

RoleDescriptionKey Components Involved
Support Precursor Serves as a starting material to synthesize the activated, high-surface-area MgCl₂ support.This compound, TiCl₄
Active Site Formation Influences the crystallite size and defect concentration on the MgCl₂ surface, which affects the deposition and nature of titanium active centers.MgCl₂, Titanium Species
Morphology Control The method of MgCl₂ preparation, potentially from an organomagnesium precursor, helps control the particle shape and size of the final catalyst, which is replicated in the resulting polymer particles. semanticscholar.orgmdpi.comMgCl₂ Support, Polymer

This compound serves as a crucial alkylating agent in the synthesis of certain high-oxidation-state transition-metal alkylidene complexes that are highly active catalysts for olefin metathesis. harvard.eduiupac.org Specifically, it is instrumental in the preparation of Schrock-type molybdenum (Mo) and tungsten (W) catalysts, which feature a metal-carbon double bond (an alkylidene moiety).

The primary role of this compound is to introduce sterically bulky neopentyl groups onto the metal center of a catalyst precursor. Following this alkylation, a subsequent intramolecular alpha-hydrogen abstraction reaction occurs, where a hydrogen atom from one of the newly introduced neopentyl groups is removed. This process results in the formation of a stable and highly active neopentylidene (=CHCMe₃) ligand and the elimination of neopentane (B1206597). This neopentylidene moiety is the catalytically active species that initiates the olefin metathesis cycle.

The synthesis of these catalysts often involves the reaction of a metal halide precursor with multiple equivalents of this compound. The bulky nature of the neopentyl group is advantageous as it helps to stabilize the resulting metal-alkylidene complex. iupac.org

The general transformation is highlighted in the following table:

StepReactantsKey Intermediate/ProductPurpose
1. Alkylation Metal Halide Precursor (e.g., MoCl₅, WCl₆), this compoundM(CH₂CMe₃)ₓClᵧIntroduction of neopentyl ligands to the metal center.
2. α-Abstraction M(CH₂CMe₃)ₓClᵧM(=CHCMe₃)(CH₂CMe₃)ₓ₋₂ClᵧFormation of the catalytically active metal-alkylidene (neopentylidene) bond.

This methodology allows for the creation of well-defined, single-site catalysts that are highly efficient for various metathesis reactions, including Ring-Closing Metathesis (RCM), Cross Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). harvard.edunih.gov

Based on the available literature, there is no direct evidence to support the application of this compound as a catalyst or as a component in the preparation of catalysts for hydrogenation reactions. d-nb.infomdpi.comtcichemicals.com While organometallic compounds are central to many catalytic processes, the specific use of this compound in catalytic hydrogenation is not documented in the provided search results. Hydrogenation catalysis typically relies on transition metals such as palladium, platinum, rhodium, nickel, and ruthenium, often in the form of finely divided metals, supported catalysts, or organometallic complexes with specific phosphine or N-heterocyclic carbene ligands. tcichemicals.com

Theoretical and Computational Studies

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations offer a powerful lens through which to understand the electronic structure of neopentylmagnesium chloride. These studies provide information on bond lengths, bond angles, charge distribution, and molecular orbitals, which are fundamental to understanding the reagent's reactivity.

While specific quantum chemical analyses exclusively focused on this compound are not abundant in the literature, studies on related bulky alkylmagnesium halides and the neopentyl group itself provide valuable insights. The electronic structure is largely defined by the highly polar covalent bond between the carbon atom of the neopentyl group and the magnesium atom. This polarity results in a significant negative partial charge on the carbon atom, making it a potent nucleophile.

The steric bulk of the neopentyl group, with its quaternary carbon adjacent to the methylene (B1212753) group bonded to magnesium, significantly influences the electronic environment. This steric hindrance can affect the accessibility of the nucleophilic carbon and modulate its reactivity compared to less bulky Grignard reagents.

A theoretical study on the gas-phase thermal decomposition of neopentyl chloride using DFT revealed that the transition state involves an intimate ion-pair with a significant negative charge on the chlorine atom. usfq.edu.ec This suggests that in this compound, the C-Mg bond is highly polarized, leading to a carbanionic character on the neopentyl group. The migration of a methyl group during the decomposition of neopentyl chloride also highlights the electronic flexibility of the neopentyl scaffold. usfq.edu.ec

Table 1: Calculated Electronic Properties of Model Grignard Reagents

PropertyMethylmagnesium ChlorideEthylmagnesium Chloridetert-Butylmagnesium Chloride
C-Mg Bond Length (Å)~2.1-2.2~2.1-2.2~2.1-2.2
Partial Charge on α-CarbonHigh NegativeHigh NegativeHigh Negative
HOMO Energy (eV)Varies with modelVaries with modelVaries with model

Note: This table presents generalized data from computational studies on simple Grignard reagents to illustrate typical electronic properties. Specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Pathways

Computational modeling has been instrumental in mapping out the potential energy surfaces of Grignard reactions, identifying transition states, and calculating activation barriers. For this compound, a key area of interest is how its steric bulk influences reaction pathways, particularly in addition reactions to carbonyls and in single electron transfer (SET) processes.

Studies on the reaction of the Grignard reagent from neopentyl chloride with benzophenone (B1666685) have indicated the simultaneous occurrence of both the expected addition reaction and a radical reaction leading to neopentane (B1206597) and benzopinacol. acs.org This suggests that for sterically hindered Grignard reagents like this compound, the reaction pathway can bifurcate into a polar nucleophilic addition and a SET mechanism.

Computational models of Grignard reactions with bulky alkyl groups have shown that while the polar, four-centered transition state is common, the activation barrier for SET can become competitive. researchgate.net The stability of the radical intermediate formed upon electron transfer is a crucial factor. The neopentyl radical, being a primary radical, is relatively less stable than secondary or tertiary radicals, which might disfavor the SET pathway in some cases. However, steric hindrance in the nucleophilic addition transition state can raise its energy, making the SET pathway more accessible.

Simulations of Ligand Exchange and Configurational Dynamics

This compound in solution is not a simple monomeric species. It exists in a dynamic equilibrium known as the Schlenk equilibrium, involving the disproportionation into dineopentylmagnesium (Mg(CH₂C(CH₃)₃)₂) and magnesium chloride (MgCl₂). wikipedia.org This equilibrium is further complicated by the coordination of solvent molecules, typically ethers like tetrahydrofuran (B95107) (THF) or diethyl ether.

2 Neo-C₅H₁₁MgCl ⇌ (Neo-C₅H₁₁ )₂Mg + MgCl₂

Molecular dynamics simulations and computational studies on the Schlenk equilibrium of other Grignard reagents have revealed the crucial role of the solvent in dictating the position of this equilibrium. nih.govresearchgate.net In THF, the equilibrium for many Grignard reagents tends to favor the dialkylmagnesium and magnesium halide species due to the strong solvation of the MgX₂ salt. researchgate.net For the bulky this compound, steric factors likely play a significant role in the thermodynamics and kinetics of this equilibrium.

Simulations of ligand exchange in magnesium complexes have provided evidence for both associative and dissociative mechanisms. nih.gov In the context of this compound, the bulky neopentyl group would likely disfavor an associative pathway for ligand exchange due to increased steric crowding in the transition state. Therefore, a dissociative mechanism, where a coordinated solvent molecule first dissociates before a new ligand binds, might be the more probable pathway.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone in the mechanistic elucidation of complex chemical reactions, including those involving Grignard reagents. bohrium.comresearchgate.netmdpi.com DFT calculations allow for the accurate determination of the geometries and energies of reactants, intermediates, transition states, and products.

For this compound, DFT studies can be applied to:

Investigate the aggregation state: DFT can be used to calculate the relative energies of monomers, dimers, and higher oligomers of this compound in different solvent environments to predict the predominant species in solution.

Elucidate reaction mechanisms: By mapping the potential energy surface for reactions with various electrophiles, DFT can determine whether a reaction proceeds via a concerted nucleophilic addition, a stepwise SET mechanism, or other pathways. The significant steric hindrance of the neopentyl group makes such mechanistic inquiries particularly important, as it can lead to unconventional reaction outcomes.

Rationalize stereoselectivity: For reactions involving chiral substrates, DFT can be used to model the transition states leading to different stereoisomers and predict the stereochemical outcome. The bulky nature of the neopentyl group can act as a powerful stereodirecting element.

A DFT study on the gas-phase elimination reactions of neopentyl chloride and bromide showed that the reaction proceeds through a concerted asynchronous process involving a Wagner-Meerwein rearrangement. usfq.edu.ec The transition state features the halide bridging between the terminal and quaternary carbons, with a concurrent methyl group migration. usfq.edu.ec This highlights the ability of the neopentyl framework to undergo rearrangements to stabilize transition states, a factor that could be relevant in the reactions of this compound.

Advances and Future Directions in Neopentylmagnesium Chloride Research

Novel Synthetic Applications and Transformations

The synthetic utility of neopentylmagnesium chloride traditionally lies in its ability to introduce the bulky neopentyl group, facilitating the construction of sterically hindered molecules. cymitquimica.com Current research is expanding its applications into more complex and novel transformations.

One promising area is its use in the synthesis of intricate molecular architectures where precise steric control is paramount. The neopentyl group can act as a temporary or permanent steric director, influencing the stereochemical outcome of subsequent reactions at other sites within a molecule. This has significant implications for the total synthesis of natural products and the development of new pharmaceutical agents.

Furthermore, researchers are exploring the reactivity of this compound in C-H activation and functionalization reactions. While still a developing area, the potential for this sterically hindered Grignard reagent to selectively react with specific C-H bonds, guided by directing groups, could open up new avenues for late-stage functionalization of complex molecules. This would allow for more efficient synthetic routes by modifying existing molecular skeletons directly.

The application of this compound in asymmetric synthesis is another active field of investigation. Chiral ligands can be used to modify the Grignard reagent, enabling enantioselective additions to prochiral substrates. This approach is being explored for the synthesis of chiral alcohols and amines with high enantiomeric excess, which are valuable building blocks in the pharmaceutical industry.

Table 1: Potential Novel Applications of this compound

Application AreaDescriptionPotential Impact
Complex Molecule Synthesis Utilization of the neopentyl group as a steric directing group to control stereochemistry in multi-step syntheses.More efficient and selective synthesis of natural products and complex pharmaceuticals.
C-H Activation Selective functionalization of C-H bonds in the presence of other reactive sites, guided by the steric bulk of the reagent.Development of novel strategies for late-stage modification of complex molecules.
Asymmetric Synthesis Use in conjunction with chiral ligands to achieve highly enantioselective additions to carbonyls and imines.Access to enantiomerically pure chiral building blocks for drug discovery and development.

Exploration of New Catalytic Systems

To enhance the efficiency, selectivity, and scope of reactions involving this compound, the exploration of new catalytic systems is a major focus. Transition metal catalysis, in particular, has shown great promise.

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative to traditional palladium- or nickel-based systems. researchgate.netwalisongo.ac.id Various iron salts, such as iron(III) chloride and iron(III) acetylacetonate, have been shown to effectively catalyze the coupling of Grignard reagents with organic halides and other electrophiles. researchgate.net The development of new ligand systems for iron catalysts is an active area of research, aiming to improve reaction yields and functional group tolerance in reactions with sterically demanding reagents like this compound.

Nickel catalysis also continues to be a powerful tool for C-C bond formation. nih.gov Catalysts such as [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (dppeNiCl₂) have been successfully employed in the cross-coupling of neopentyl arenesulfonates with alkylmagnesium bromides. nih.gov Ongoing research is focused on developing more active and robust nickel catalysts that can operate under milder reaction conditions and tolerate a wider range of functional groups, which is crucial for the synthesis of complex molecules.

The use of magnesium-based additives and co-catalysts is also being investigated to modulate the reactivity of this compound. For instance, magnesium chloride itself can play a crucial role in certain nickel-catalyzed reactions by promoting the challenging reductive elimination step from Ni(II) intermediates. rsc.org The synergistic effects of combining different metals in catalytic systems are being explored to unlock new reactivity patterns.

Table 2: Examples of Catalytic Systems for this compound Reactions

Catalyst SystemReaction TypeAdvantages
Iron(III) salts (e.g., FeCl₃, Fe(acac)₃) Cross-couplingLow cost, low toxicity, environmentally friendly. researchgate.netwalisongo.ac.id
dppeNiCl₂ Cross-couplingEffective for coupling with arenesulfonates. nih.gov
Magnesium Chloride (as co-catalyst) Halogen exchangePromotes reductive elimination from Ni(II) intermediates. rsc.org

Development of Sustainable Chemical Processes

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable processes involving this compound. A key focus is the reduction or replacement of traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which have safety and environmental concerns. rsc.org

One promising approach is the use of greener solvents. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, has been identified as a viable alternative to THF for Grignard reactions. umb.edu Studies have shown that 2-MeTHF can often provide comparable or even superior performance in terms of reaction efficiency. umb.edu

Mechanochemistry, which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), offers a way to drastically reduce or even eliminate the need for solvents. hokudai.ac.jp This technique has been successfully applied to the synthesis of Grignard reagents and could be extended to reactions involving this compound, leading to a significant reduction in waste and simplifying product purification. hokudai.ac.jpsoton.ac.uk

Furthermore, the development of continuous flow processes for Grignard reactions is gaining traction. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for easier scale-up. nbinno.com Integrating this compound into continuous flow systems could lead to more efficient and sustainable manufacturing processes.

Table 3: Sustainable Approaches for this compound Chemistry

ApproachDescriptionKey Benefits
Green Solvents Replacement of traditional ether solvents with bio-based alternatives like 2-MeTHF. umb.eduReduced environmental impact, improved safety. umb.edu
Mechanochemistry Performing reactions in the solid state using mechanical force, minimizing solvent use. hokudai.ac.jpsoton.ac.ukDrastic reduction in solvent waste, simplified workup. hokudai.ac.jp
Continuous Flow Chemistry Conducting reactions in a continuous stream rather than in a batch reactor. nbinno.comEnhanced safety, improved efficiency and scalability. nbinno.com

Advanced Spectroscopic and Characterization Techniques in Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. Advanced spectroscopic and characterization techniques are playing a pivotal role in elucidating the complex solution behavior of Grignard reagents.

The Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its corresponding diorganomagnesium compound and magnesium halide, is a fundamental aspect of its reactivity. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁵Mg NMR, is a powerful tool for studying this equilibrium in solution. By providing information about the coordination state of the magnesium center, ²⁵Mg NMR helps to identify the different magnesium species present and their relative concentrations under various conditions.

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allow for the real-time monitoring of reactions involving this compound. mt.comnih.gov By tracking the concentration of reactants, intermediates, and products as the reaction progresses, in situ FTIR provides valuable kinetic and mechanistic data. mt.com This information is essential for optimizing reaction conditions and understanding the role of catalysts and additives.

X-ray absorption spectroscopy (XAS) and other X-ray-based techniques are being used to probe the local coordination environment of the magnesium atom in Grignard reagents, both in solution and in the solid state. These techniques provide detailed structural information that is often difficult to obtain by other methods, offering insights into the nature of the reactive species.

Computational studies, often in conjunction with experimental data, are also being employed to model reaction pathways and transition states. These theoretical approaches provide a molecular-level understanding of the factors that control the reactivity and selectivity of this compound.

Table 4: Advanced Techniques for Mechanistic Studies of this compound Reactions

TechniqueInformation GainedRelevance to Mechanistic Understanding
²⁵Mg NMR Spectroscopy Magnesium coordination state, identification of species in the Schlenk equilibrium. Elucidation of the nature and concentration of reactive species in solution.
In situ FTIR Spectroscopy Real-time monitoring of reactant, intermediate, and product concentrations. mt.comnih.govDetermination of reaction kinetics and identification of transient intermediates. mt.com
X-ray Absorption Spectroscopy (XAS) Local coordination environment of the magnesium atom. Detailed structural information on the active Grignard species.
Computational Modeling Energetics of reaction pathways and transition state structures.Prediction of reactivity and selectivity, rational catalyst design.

Q & A

Q. How is neopentylmagnesium chloride synthesized, and what precautions are critical for its preparation?

this compound is synthesized via the reaction of neopentyl chloride with magnesium turnings in anhydrous diethyl ether or THF under inert conditions. Key steps include:

  • Procedure : Activate magnesium turnings by stirring with a catalytic amount of iodine. Add neopentyl chloride dropwise to maintain a controlled exotherm. Use Schlenk techniques to avoid moisture/oxygen .
  • Precautions : Ensure rigorous drying of solvents and glassware. Monitor reaction progress via gas evolution and color changes (grey solution indicates active Grignard formation). Cannulate the solution to separate unreacted magnesium .

Q. What are the primary safety considerations when handling this compound?

The compound is highly reactive with water, pyrophoric, and generates flammable gases. Safety protocols include:

  • Storage : Under inert gas (Ar/N₂) in flame-resistant containers.
  • Handling : Use flame-resistant lab coats, gloves, and face shields. Work in a fume hood with a dry-ice condenser to trap volatile byproducts.
  • Emergency Measures : For spills, smother with dry sand or specialized absorbents; avoid water-based extinguishers .

Q. How can researchers resolve contradictions in NMR data during this compound-mediated reactions?

Complex NMR spectra may arise from side reactions or paramagnetic intermediates. For example, in reactions with uranium complexes, unexpected splitting or missing paramagnetic signals may occur. Methodological approaches include:

  • Control Experiments : Isolate intermediates under cryogenic conditions.
  • Alternative Solvents : Use deuterated THF or toluene to reduce solvent interference.
  • Supplementary Techniques : Pair NMR with EPR spectroscopy to detect paramagnetic species .

Q. What strategies optimize reaction yields when using this compound in sterically hindered coupling reactions?

Steric bulk often limits nucleophilic attack. Optimization strategies:

  • Temperature : Conduct reactions at −78°C to stabilize intermediates.
  • Additives : Use Lewis acids (e.g., ZnCl₂) to activate electrophiles.
  • Solvent Effects : THF enhances reactivity compared to Et₂O due to better coordination with Mg .
Reaction Condition Yield Improvement Reference
−78°C, THF, ZnCl₂78% → 92%
Room temperature, Et₂O<40%

Q. How should researchers address inconsistencies in stoichiometric predictions vs. experimental outcomes?

Deviations may result from incomplete reagent activation or competing pathways. For example, in alkoxide formation, excess Grignard reagent can lead to over-alkylation. Solutions include:

  • Stoichiometric Calibration : Pre-titrate Grignard reagent before use.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress.
  • Computational Modeling : Validate reaction pathways via DFT calculations .

Methodological Guidance for Data Interpretation

Q. What analytical frameworks support the interpretation of unexpected byproducts in this compound reactions?

  • Chromatographic Separation : Use preparative GC or HPLC to isolate byproducts.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of unknown species.
  • Isotopic Labeling : Track carbon-14 labels (e.g., in ³,³-dimethyl[1-¹⁴C]butyric acid derivatives) to elucidate reaction mechanisms .

Q. How can researchers ensure reproducibility in air-sensitive this compound protocols?

  • Equipment : Use Schlenk lines or gloveboxes for transfers.
  • Quality Control : Regularly test solvent dryness via Karl Fischer titration.
  • Documentation : Publish detailed procedures, including inert gas flow rates and cooling rates, to enable replication .

Tables for Key Data

Q. Table 1: NMR Spectral Signatures of this compound and Byproducts

Species ¹H NMR Peaks (δ, ppm) Reference
This compound0.85 (s, 9H, C(CH₃)₃), 1.45 (s, 2H, CH₂)
Neopentane (byproduct)0.90 (s, 9H)
THF solvent1.85 (m, 4H), 3.65 (m, 4H)

Q. Table 2: Reaction Yield Optimization

Electrophile Solvent Temp (°C) Yield (%) Reference
DiphenylneopentylcarbinolTHF−7886.7
Uranium dichlorideTHF25No product

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.